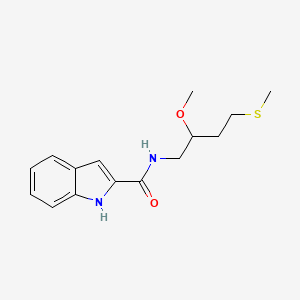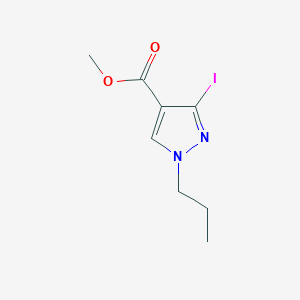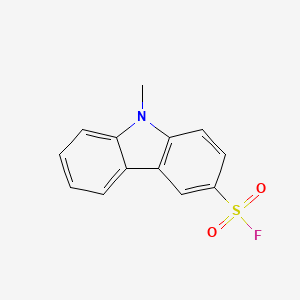
N-(2-Methoxy-4-methylsulfanylbutyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-4-methylsulfanylbutyl)-1H-indole-2-carboxamide, commonly known as MMBC, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various fields. MMBC belongs to the indole-2-carboxamide family of compounds and has a chemical structure similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mecanismo De Acción
The mechanism of action of MMBC is not fully understood, but it is believed to act as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. This activation of the endocannabinoid system leads to the modulation of various physiological processes such as pain perception, mood, and appetite.
Biochemical and Physiological Effects
MMBC has been shown to have several biochemical and physiological effects, including the modulation of pain perception, anxiety, and depression. MMBC has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of various inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMBC as a research tool is its potency and selectivity for the CB1 and CB2 receptors. This selectivity allows for the precise modulation of the endocannabinoid system, making it a valuable tool for studying the physiological and biochemical effects of this system. However, one of the limitations of MMBC is its potential for abuse, which may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research involving MMBC. One area of research is the development of MMBC analogs with improved pharmacological properties and reduced potential for abuse. Another area of research is the development of MMBC-based therapeutic agents for the treatment of various medical conditions such as chronic pain and anxiety.
Conclusion
In conclusion, MMBC is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various fields. MMBC has a potent agonist activity on the CB1 and CB2 receptors in the endocannabinoid system, leading to the modulation of various physiological processes such as pain perception, mood, and appetite. MMBC has several potential applications in the development of therapeutic agents for the treatment of various medical conditions such as chronic pain and anxiety.
Métodos De Síntesis
The synthesis of MMBC involves several steps, including the reaction of 4-methylthiobutylamine with 2-methoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 2-chloro-1-(4-methoxyphenyl)ethanone to form MMBC.
Aplicaciones Científicas De Investigación
MMBC has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is its potential use as a therapeutic agent for the treatment of various medical conditions such as chronic pain, anxiety, and depression. MMBC has been shown to have potent analgesic and anxiolytic effects in animal models, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-12(7-8-20-2)10-16-15(18)14-9-11-5-3-4-6-13(11)17-14/h3-6,9,12,17H,7-8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGPENSUOPJGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2903170.png)


![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2903174.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2903176.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2903177.png)




![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2903187.png)

![Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2903189.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2903190.png)